molecular formula C12H18N2O B11817696 1-(4-Aminophenyl)-4-methylpiperidin-4-ol

1-(4-Aminophenyl)-4-methylpiperidin-4-ol

Cat. No.: B11817696
M. Wt: 206.28 g/mol
InChI Key: JZZHRLBFDMHDPJ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-4-methylpiperidin-4-ol is a chemical compound offered for research purposes. It is structurally characterized as an aromatic amine featuring a piperidine scaffold, making it a valuable intermediate in synthetic organic chemistry. Compounds with similar aminophenyl-piperidine structures are frequently employed in the synthesis of pharmaceutical intermediates, particularly in the development of central nervous system (CNS) agents . The presence of both amino and hydroxyl functional groups on this scaffold provides handles for further chemical modification, allowing researchers to explore structure-activity relationships . This product is intended for use in a laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Specific storage conditions, handling procedures, and safety information should be obtained from the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-aminophenyl)-4-methylpiperidin-4-ol

InChI

InChI=1S/C12H18N2O/c1-12(15)6-8-14(9-7-12)11-4-2-10(13)3-5-11/h2-5,15H,6-9,13H2,1H3

InChI Key

JZZHRLBFDMHDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)N)O

Origin of Product

United States

Contextualization Within Nitrogen Containing Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic compounds with significant biological activity. The piperidine (B6355638) moiety, a saturated six-membered ring containing a nitrogen atom, is a prevalent scaffold in numerous pharmaceuticals and agrochemicals. The introduction of an aminophenyl group at the 1-position and a methyl and hydroxyl group at the 4-position of the piperidine ring in 1-(4-Aminophenyl)-4-methylpiperidin-4-ol creates a trifunctional molecule with distinct reactive sites.

The synthesis of such substituted piperidines often involves multi-step sequences. While specific literature on the synthesis of this compound is limited, general methods for the preparation of related 4-amino-4-phenylpiperidines have been described. These can include the treatment of a 1-protected 4-piperidone (B1582916) with an alkali metal cyanide followed by an amine and subsequent Grignard reaction with a phenylmagnesium halide. google.com Another approach involves the Negishi coupling of a 4-piperidylzinc iodide with aromatic halides, a method that has been successfully used for the synthesis of 4-arylpiperidines. nih.gov The synthesis of related 4-substituted-4-aminopiperidine derivatives has also been achieved using the Curtius rearrangement as a key step. researchgate.net These established synthetic strategies provide a foundation for the potential construction of this compound.

The chemical reactivity of this compound is governed by its three key functional groups: the primary aromatic amine, the tertiary piperidine nitrogen, and the tertiary hydroxyl group. The aniline (B41778) moiety can undergo a variety of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse substituents. The tertiary amine of the piperidine ring can be quaternized or participate in coordination chemistry. The tertiary alcohol can be a site for esterification, etherification, or elimination reactions. This trifunctionality makes this compound a versatile intermediate for the synthesis of a wide array of more complex nitrogen-containing heterocyclic systems.

Significance As a Scaffold in Chemical Biology and Material Science Precursor Design

Retrosynthetic Analysis of the Piperidinol Framework

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. The primary disconnections for this compound involve the carbon-nitrogen bond linking the aromatic ring to the piperidine (B6355638) heterocycle and the carbon-carbon bond forming the tertiary alcohol.

A primary retrosynthetic disconnection breaks the N-aryl bond. This leads to two key synthons: a 4-methylpiperidin-4-ol (B1315937) fragment and a 4-aminophenyl cation synthon, or more practically, a p-substituted aniline (B41778) derivative like 4-fluoro-nitrobenzene or 4-nitroaniline (B120555). This approach focuses on forming the crucial C-N bond in a late stage of the synthesis.

An alternative disconnection targets the tertiary alcohol. This bond break simplifies the piperidine portion back to 1-(4-aminophenyl)piperidin-4-one (B185921). The methyl group can then be introduced using a suitable nucleophilic methylating agent, such as a Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi).

Further deconstruction of the 1-(4-aminophenyl)piperidin-4-one intermediate via another C-N bond disconnection leads to piperidin-4-one and an aniline derivative. A common strategy involves using a protected piperidin-4-one, such as 1-Boc-4-piperidone or 1-benzyl-4-piperidone, which can be N-arylated and subsequently deprotected. researchgate.net This multi-step approach allows for controlled construction of the molecule.

Contemporary and Emerging Synthetic Routes to the Core Structure

Building upon the retrosynthetic blueprint, several synthetic routes can be devised. These routes leverage modern catalytic systems and functionalization strategies to achieve the target structure.

The introduction of the amino group onto the phenyl ring is a critical step. A prevalent and reliable method involves the reduction of a nitro group. The synthesis can start with the N-arylation of a protected piperidinone with a nitro-substituted aryl halide (e.g., 1-fluoro-4-nitrobenzene). The nitro group of the resulting 1-(4-nitrophenyl)-4-methylpiperidin-4-ol intermediate is then reduced to the primary amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method for this transformation. nii.ac.jpchemicalbook.com

Emerging strategies for C-H amination offer more direct routes to aniline derivatives, potentially bypassing the need for pre-functionalized aromatic rings. researchgate.net Photoredox catalysis, for instance, enables the direct coupling of unfunctionalized amines and aromatics. researchgate.net While not yet standard for this specific molecule, these methods represent a frontier in synthetic chemistry that could streamline the synthesis of such compounds in the future.

The construction and functionalization of the piperidine ring are central to the synthesis. A common and practical approach begins with a commercially available piperidin-4-one derivative. nii.ac.jpnih.gov For instance, 1-benzyl-4-piperidone can be used as a starting material. researchgate.net The key steps are:

Formation of the Tertiary Alcohol: The ketone functionality of the piperidinone is converted to the tertiary alcohol via a Grignard reaction with methylmagnesium bromide or a similar organometallic reagent.

N-Arylation: The piperidine nitrogen is coupled with a suitable aromatic partner. A common precursor is 1-fluoro-4-nitrobenzene (B44160), where the fluorine is displaced by the piperidine nitrogen via nucleophilic aromatic substitution.

Deprotection/Functional Group Interconversion: If a protecting group like benzyl (B1604629) is used on the piperidine nitrogen, it must be removed. Catalytic hydrogenation is effective for debenzylation. researchgate.netchemicalbook.com Subsequently, the N-arylation is performed. The final step is the reduction of the nitro group to the desired amine.

More advanced methods for piperidine ring synthesis include intramolecular cyclizations. For example, radical-mediated cyclization of linear amino-aldehydes catalyzed by cobalt(II) can produce piperidine structures. mdpi.com Another approach is the gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes. mdpi.com These methods offer ways to build the heterocyclic core from acyclic precursors.

While this compound is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of many related and more complex piperidinol derivatives. youtube.com Should chiral centers be introduced, for instance at C2 or C3 of the piperidine ring, their control would be essential.

Strategies to achieve stereocontrol include:

Substrate Control: Existing stereochemistry within a molecule can direct the stereochemical outcome of a subsequent reaction at another part of the molecule. youtube.com

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. youtube.com

Catalyst Control: Chiral catalysts, particularly those based on transition metals like rhodium or iridium, can induce high levels of enantioselectivity in reactions such as C-H functionalization or hydrogenation. mdpi.comnih.gov

For example, the asymmetric synthesis of substituted piperidines can be achieved through reactions like the nitro-Mannich/reduction cyclization, which can set multiple stereocenters. mdpi.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing the synthesis.

N-Arylation (Nucleophilic Aromatic Substitution): The reaction of the piperidine nitrogen with a substrate like 1-fluoro-4-nitrobenzene proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the amine. The fluoride (B91410) ion is a good leaving group, facilitating the reaction.

Grignard Reaction: The addition of a methyl Grignard reagent to the piperidinone carbonyl involves the nucleophilic attack of the carbanionic methyl group on the electrophilic carbonyl carbon. This is followed by an aqueous workup to protonate the resulting alkoxide and form the tertiary alcohol.

Catalytic Hydrogenation: The reduction of the nitro group using H₂ and a Pd/C catalyst involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. A series of stepwise reductions occurs, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Copper-Catalyzed C-H Amination: In more advanced synthetic strategies, mechanistic studies on copper-catalyzed intramolecular C-H amination have been conducted. These investigations help in understanding the role of the catalyst, ligands, and reactants in the formation of the C-N bond. nih.gov

Optimization Parameters for Scalable Synthesis

For the large-scale production of this compound, several parameters must be optimized to ensure efficiency, cost-effectiveness, and safety. researchgate.net

Reaction Conditions: Temperature, pressure, reaction time, and solvent choice are critical. For instance, in catalytic hydrogenation, the hydrogen pressure and catalyst loading need to be carefully controlled to ensure complete reduction without side reactions. chemicalbook.com

Reagent Stoichiometry: Using the optimal ratio of reactants minimizes waste and cost. For example, in the Grignard reaction, excess reagent may be needed to drive the reaction to completion, but a large excess can lead to purification challenges.

Purification: On a large scale, crystallization is preferred over chromatographic purification due to lower cost and solvent consumption. The choice of crystallization solvent is critical for obtaining high purity and yield.

Process Technology: Continuous flow synthesis is an emerging technology that offers advantages over traditional batch processing. It allows for better control of reaction parameters, improved safety for highly exothermic or hazardous reactions, and potentially higher yields and purity. researchgate.net Establishing a kinetics model can help in achieving the optimal conditions for selectivity and productivity. researchgate.net

Chemical Reactivity and Functionalization of 1 4 Aminophenyl 4 Methylpiperidin 4 Ol

Reactivity of the Aromatic Amino Moiety

The primary aromatic amine on the phenyl ring is a versatile functional group, susceptible to a variety of chemical modifications. Its nucleophilic character and its influence on the aromatic ring's reactivity are central to the functionalization of the molecule.

Electrophilic Aromatic Substitution Reactions

The amino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. scranton.edu This directing effect stems from the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the intermediates formed during the substitution process. scranton.edu Consequently, electrophiles will preferentially add to the positions ortho to the amino group, as the para position is already substituted.

Common EAS reactions applicable to this moiety include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group, which can subsequently be reduced to another amino group.

Sulfonation: Introduction of a sulfonic acid group.

The specific conditions for these reactions would need to be carefully controlled to prevent side reactions, such as oxidation of the amino group or reactions at the other functional groups.

Amine Group Derivatization and Protecting Group Strategies

The nucleophilicity of the aromatic amine allows for a wide array of derivatization reactions. These modifications can be used to introduce new functionalities or to temporarily mask the amine's reactivity during other synthetic steps. organic-chemistry.org

Derivatization Reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups, although this can be challenging to control and may lead to over-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Protecting Group Strategies:

Common protecting groups for amines include:

Protecting GroupAbbreviationIntroduction Reagent(s)Removal Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acids (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl (B1604629) chloroformateCatalytic hydrogenolysis
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine) wikipedia.org
AcetylAcAcetic anhydride, Acetyl chlorideAcidic or basic hydrolysis wikipedia.org
TrifluoroacetylTFATrifluoroacetic anhydrideMild base
TosylTsp-Toluenesulfonyl chlorideStrong acid, reducing agents wikipedia.org

The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in complex syntheses. wikipedia.org For instance, a Boc-protected amine can be deprotected in the presence of an Fmoc-protected group, allowing for selective modification of one amine over another. organic-chemistry.org

Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the aminophenyl moiety of the title compound can participate in these transformations, typically after conversion of the amine to a more suitable functional group or by using the aryl halide derivative.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide or triflate. libretexts.org To utilize this reaction, the aminophenyl group would first need to be converted to a halide (e.g., via a Sandmeyer reaction to introduce bromine or iodine). The resulting aryl halide could then be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents. libretexts.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the aminophenyl group would need to be converted to a halide. This aryl halide can then react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com The reaction is highly valuable for creating complex molecular scaffolds. youtube.comlibretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. While the starting material already contains an amino group, this reaction could be employed in a scenario where the molecule is synthesized from a di-halogenated precursor, allowing for the selective introduction of the aminophenyl group.

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol on the piperidine (B6355638) ring is generally less reactive than primary or secondary alcohols due to steric hindrance and the absence of an alpha-hydrogen. However, it can still undergo certain transformations, particularly protection and, under harsh conditions, elimination.

Hydroxyl Group Protecting Group Chemistry

Protecting the tertiary hydroxyl group is often necessary to prevent its interference in reactions targeting other parts of the molecule, such as those involving the aromatic amine. masterorganicchemistry.com The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

Common protecting groups for alcohols include:

Protecting GroupAbbreviationIntroduction Reagent(s)Removal Conditions
TrimethylsilylTMSTrimethylsilyl chloride (TMSCl)Mild acid, fluoride (B91410) ion sources (e.g., TBAF) youtube.com
tert-ButyldimethylsilylTBDMS or TBSTBDMSCl, imidazoleAcid, fluoride ion sources (e.g., TBAF) masterorganicchemistry.com
TetrahydropyranylTHPDihydropyran, acid catalystAqueous acid
MethoxymethylMOMMOMCl, baseAcid
BenzylBnBenzyl bromide, baseHydrogenolysis

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and cleavage. masterorganicchemistry.com The use of fluoride ions for deprotection is particularly mild and selective, owing to the high strength of the silicon-fluoride bond. harvard.edu

Oxidation and Reduction Pathways

Oxidation: The oxidation of tertiary alcohols is not possible under standard conditions as it would require the cleavage of a carbon-carbon bond. Tertiary alcohols lack the alpha-hydrogen necessary for the typical oxidation mechanisms that convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. Forced oxidation under harsh conditions would likely lead to the degradation of the molecule.

Reduction: The tertiary alcohol functionality is already in a reduced state and cannot be further reduced. Any reduction reactions targeting the molecule would affect other functional groups, such as a nitro group on the aromatic ring if it were present.

Substitution Reactions at the Hydroxyl Center

The tertiary hydroxyl group at the C4 position of the piperidine ring is sterically hindered, which generally makes its substitution challenging compared to primary or secondary alcohols. Direct displacement of the hydroxyl group is unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Consequently, activation of the hydroxyl group is a prerequisite for substitution reactions.

One common strategy for the substitution of tertiary alcohols is through an SN1-type mechanism, which involves the formation of a carbocation intermediate upon protonation of the hydroxyl group with a strong acid. nih.gov However, this approach can be complicated by elimination side reactions and potential rearrangements.

A more controlled method for the substitution of alcohols is the Mitsunobu reaction, which typically proceeds with inversion of configuration for secondary alcohols. wikipedia.orgorganic-chemistry.orgnih.gov While the Mitsunobu reaction is generally less effective for tertiary alcohols due to steric hindrance, it has been successfully employed in some intramolecular cases and for certain substrates. organicreactions.org The reaction involves the in-situ activation of the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgorganic-chemistry.org For a successful Mitsunobu reaction on a tertiary alcohol like that in 1-(4-Aminophenyl)-4-methylpiperidin-4-ol, the choice of nucleophile is critical, with more acidic nucleophiles (pKa < 13) being generally more effective. wikipedia.org

Reaction Type Reagents and Conditions Product(s) Notes
Acid-catalyzed SubstitutionHX (X = Cl, Br, I)4-halo-1-(4-aminophenyl)-4-methylpiperidineProceeds via an SN1 mechanism; potential for elimination byproducts. nih.gov
Mitsunobu ReactionPPh₃, DEAD/DIAD, Nu-H1-(4-Aminophenyl)-4-methyl-4-substituted-piperidineGenerally challenging for tertiary alcohols; success depends on the nucleophile (Nu-H) and reaction conditions. organic-chemistry.orgorganicreactions.org

Reactivity of the Piperidine Nitrogen

The piperidine nitrogen in this compound is a nucleophilic secondary amine, readily participating in a variety of reactions.

Alkylation and Acylation Reactions

Alkylation: The piperidine nitrogen can be readily alkylated using various alkylating agents such as alkyl halides or sulfates. These reactions typically proceed via an SN2 mechanism. The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often required to neutralize the acid generated during the reaction. researchgate.net Without a base, the reaction can be slow as the piperidinium (B107235) salt accumulates. researchgate.net The choice of solvent can also influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly used. researchgate.net

Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. Similar to alkylation, a base is typically employed to scavenge the acid byproduct. The acylation of the piperidine nitrogen is generally a facile process, leading to the formation of the corresponding amide.

Quaternization and N-Oxidation

Quaternization: The piperidine nitrogen can undergo quaternization upon reaction with an excess of an alkylating agent, such as an alkyl halide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The quaternization of N-aryl chitosan (B1678972) derivatives has been demonstrated using N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride. nih.gov

N-Oxidation: The tertiary piperidine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The choice of oxidant can influence the stereoselectivity of the reaction in substituted piperidines. N-oxides are often explored as potential prodrugs, as they can be reduced back to the parent amine in vivo. thieme-connect.de

Reaction Type Reagents and Conditions Product Type Typical Yield
AlkylationAlkyl halide, K₂CO₃, DMFN-Alkyl-1-(4-aminophenyl)-4-methylpiperidin-4-olGood to Excellent
AcylationAcyl chloride, Et₃N, CH₂Cl₂N-Acyl-1-(4-aminophenyl)-4-methylpiperidin-4-olGood to Excellent
QuaternizationExcess alkyl halideQuaternary piperidinium saltVariable
N-OxidationH₂O₂ or m-CPBA1-(4-Aminophenyl)-4-methylpiperidine-1-oxide-4-olGood

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: The presence of two nucleophilic nitrogen atoms—the aniline (B41778) nitrogen and the piperidine nitrogen—in this compound introduces the challenge of regioselectivity in derivatization reactions. The aniline nitrogen is generally less nucleophilic than the piperidine nitrogen due to the delocalization of its lone pair into the aromatic ring. However, under certain conditions, particularly in reactions with highly reactive electrophiles, a mixture of N-phenyl and N-piperidyl substituted products may be obtained.

To achieve selective functionalization of the piperidine nitrogen, it is often necessary to protect the more reactive aniline amino group. A common strategy is the acetylation of the aniline to form an acetanilide, which significantly reduces the nucleophilicity of the aromatic nitrogen. This allows for subsequent reactions to occur selectively at the piperidine nitrogen. The acetyl protecting group can then be removed under hydrolytic conditions.

The regioselectivity of alkylation and acylation can be controlled by careful selection of reagents and reaction conditions. For instance, in the alkylation of piperidine, using a slight excess of the alkylating agent and a base can favor monoalkylation at the more nucleophilic piperidine nitrogen. researchgate.net

Stereoselectivity: The piperidine ring in this compound exists in a chair conformation. The substituents on the ring can adopt either axial or equatorial positions, leading to the possibility of diastereomers in derivatization reactions. The stereochemical outcome of reactions can be influenced by the nature of the reagents, catalysts, and reaction conditions.

For instance, in the diastereoselective synthesis of substituted piperidines, various catalytic systems have been developed to control the formation of specific stereoisomers. nih.govrsc.orgnih.gov The functionalization of the piperidine ring can be directed by existing substituents, leading to high levels of diastereoselectivity. rsc.org In the context of this compound, the methyl and hydroxyl groups at the C4 position will influence the approach of incoming reagents, potentially leading to a preference for the formation of one diastereomer over another in reactions that create new stereocenters.

Role of 1 4 Aminophenyl 4 Methylpiperidin 4 Ol As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Compounds

The inherent functionalities of 1-(4-aminophenyl)-4-methylpiperidin-4-ol make it an ideal starting point for the synthesis of pharmacologically relevant compounds. The primary amino group on the phenyl ring provides a handle for a variety of coupling reactions, while the tertiary alcohol and the piperidine (B6355638) nitrogen allow for further structural modifications and diversification.

Integration into Kinase Inhibitor Architectures (e.g., SYK, LRRK2, MYLK inhibitors)

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold has proven to be a valuable component in the design of potent and selective kinase inhibitors.

While specific examples directly citing the use of this compound in the synthesis of Spleen Tyrosine Kinase (SYK) and Myosin Light-Chain Kinase (MYLK) inhibitors are not extensively documented in publicly available literature, the structural motif is highly relevant. The 4-aminophenyl portion can serve as a key pharmacophore, engaging in hydrogen bonding interactions within the kinase active site. The 4-methyl-4-hydroxypiperidine unit can be utilized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy.

In the context of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a target of significant interest for the treatment of Parkinson's disease, related piperidine-containing structures are prevalent. For instance, potent and selective LRRK2 inhibitors like LRRK2-IN-1 feature a piperazinyl-piperidinyl-carbonyl]phenyl]amino core, highlighting the importance of the substituted aminophenyl-piperidine motif in achieving high affinity and selectivity. medchemexpress.comrndsystems.com Although not a direct incorporation of the title compound, these examples underscore the potential of this compound as a key intermediate for novel LRRK2 inhibitors. The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies, where variations in the piperidine substitution are explored to optimize potency and pharmacokinetic properties. digitellinc.comelectronicsandbooks.com

Kinase TargetRelevance of the this compound Scaffold
SYK The aminophenyl group can act as a hinge-binding motif, while the piperidine can be modified to improve drug-like properties.
LRRK2 The substituted aminophenyl-piperidine core is a known feature in potent LRRK2 inhibitors, suggesting the utility of this intermediate. medchemexpress.comrndsystems.com
MYLK The scaffold can be incorporated to optimize inhibitor potency and selectivity through modification of the piperidine ring.

Utility in Constructing Diverse Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern high-throughput screening for drug discovery. enamine.net The structure of this compound is well-suited for the generation of such libraries. The primary amine allows for a wide range of reactions, including amidation, sulfonylation, and reductive amination, to introduce a variety of substituents. Furthermore, the tertiary hydroxyl group can be functionalized, for instance, through etherification or esterification, adding another point of diversity. The piperidine nitrogen can also be engaged in reactions to further expand the chemical space. This multi-functional nature enables the rapid and efficient synthesis of a large number of structurally distinct compounds from a single, readily available starting material, significantly aiding in the search for new bioactive molecules.

Application in Heterocyclic Ring Annulation and Fusion

Heterocyclic compounds are of immense importance in medicinal chemistry. Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for their synthesis. The this compound intermediate can participate in such transformations. For example, the aniline (B41778) nitrogen can act as a nucleophile in reactions with bifunctional electrophiles to construct fused heterocyclic systems. While specific examples detailing the annulation reactions of this exact compound are not readily found, the general reactivity of aminophenyl derivatives is well-established in heterocyclic synthesis. mdpi.com Intramolecular cyclization of derivatives of this compound, where a reactive group is introduced onto the aniline nitrogen or the hydroxyl group, can lead to the formation of novel polycyclic structures. researchgate.netnih.govresearchgate.net

Mechanistic Studies of Cascade and Multicomponent Reactions Involving the Compound

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation. Similarly, multicomponent reactions (MCRs) involve the combination of three or more starting materials in a one-pot synthesis to form a complex product. These strategies are highly valued for their atom economy and step efficiency.

The this compound molecule possesses the necessary functional groups to participate in such complex transformations. The aniline moiety can act as a nucleophile to initiate a cascade sequence. For instance, a reaction with an appropriate electrophile could be followed by an intramolecular cyclization involving the piperidine ring or its substituents. rsc.org

In the context of MCRs, the aniline component of the molecule can react with an aldehyde and a third component, such as a β-ketoester or an isocyanide, in well-known reactions like the Biginelli or Ugi reaction, respectively. mdpi.comresearchgate.net While specific mechanistic studies involving this compound are not widely reported, the general principles of these reactions suggest its potential as a valuable substrate for generating complex molecular architectures in a highly efficient manner. nih.govchemicalpapers.com

Computational and Theoretical Investigations of 1 4 Aminophenyl 4 Methylpiperidin 4 Ol and Its Derivatives

Molecular Structure and Conformation Analysis (e.g., DFT, Molecular Dynamics)

The three-dimensional structure of 1-(4-Aminophenyl)-4-methylpiperidin-4-ol is fundamental to its chemical behavior and biological activity. The piperidine (B6355638) ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. nih.govacs.org For a 4-substituted piperidine, the substituent can occupy either an axial or equatorial position. In the case of 4-hydroxypiperidine, the equatorial conformer is generally more stable. rsc.org

In this compound, the presence of both a methyl and a hydroxyl group at the C4 position introduces additional complexity. The aminophenyl group at the N1 position also has rotational freedom. Density Functional Theory (DFT) calculations are a powerful tool for determining the most stable conformations of this molecule. By optimizing the geometry of various possible conformers, their relative energies can be calculated to identify the global minimum energy structure.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. researchgate.net These simulations track the movements of atoms over time, revealing the flexibility of the molecule and the stability of its various conformations. researchgate.net For this compound, MD simulations could illustrate the rotational dynamics of the aminophenyl group and the conformational fluctuations of the piperidine ring.

Table 1: Predicted Stable Conformations of this compound from DFT Calculations

ConformerPiperidine Ring Conformation4-OH Position4-CH3 PositionRelative Energy (kcal/mol)
1ChairEquatorialAxial0.00 (most stable)
2ChairAxialEquatorial1.25
3Twist-Boat--5.80

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would require specific DFT calculations for this molecule.

Quantum Chemical Studies on Electronic Properties and Reactivity

Quantum chemical calculations, particularly DFT, are instrumental in understanding the electronic structure and reactivity of this compound. rasayanjournal.co.in Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are useful for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the lone pair of electrons on the amino group nitrogen and the oxygen of the hydroxyl group are expected to be regions of high negative potential, making them likely sites for electrophilic attack.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound

PropertyPredicted Value (eV)
HOMO Energy-5.68
LUMO Energy-0.25
HOMO-LUMO Gap5.43
Ionization Potential5.68
Electron Affinity0.25
Electronegativity (χ)2.965
Chemical Hardness (η)2.715
Global Softness (S)0.368
Electrophilicity Index (ω)1.62

Note: The data in this table is illustrative and based on typical values for similar aromatic amines and piperidine derivatives found in the literature. rasayanjournal.co.inresearchgate.netnih.gov Actual values would require specific quantum chemical calculations.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their feasibility, and elucidate their mechanisms. For this compound, theoretical studies can predict the pathways of various reactions, such as N-alkylation, N-acylation, or reactions involving the aromatic ring.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, and transition states, can be identified. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational methods can accurately calculate these activation energies, providing valuable information for optimizing reaction conditions.

For instance, the N-arylation of piperidines has been studied computationally to understand the reaction mechanism and factors influencing its efficiency. rsc.org Similar studies on this compound could predict the most favorable conditions for its derivatization at the amino group or other reactive sites. The calculation of transition state geometries provides a detailed picture of the bond-breaking and bond-forming processes during a chemical reaction.

In Silico Design of Novel Derivatives and Synthetic Strategies

The insights gained from computational studies can be leveraged for the rational design of novel derivatives of this compound with desired properties. nih.govresearchgate.net This in silico approach to drug design can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest potential. nih.govopenmedicinalchemistryjournal.com

For example, by understanding the structure-activity relationship through computational methods, modifications can be made to the parent molecule to enhance its biological activity, improve its pharmacokinetic profile, or reduce potential toxicity. researchgate.net Molecular docking studies can predict the binding affinity of designed derivatives to a specific biological target, such as an enzyme or a receptor. nih.gov

Computational tools can also aid in the development of synthetic strategies. By predicting the reactivity of different sites on the molecule, the most effective synthetic routes can be devised. Theoretical calculations can help in choosing the appropriate reagents and reaction conditions to achieve the desired chemical transformation with high yield and selectivity. This synergy between computational prediction and experimental synthesis is a cornerstone of modern medicinal chemistry. patsnap.comwiley.com

Advanced Analytical Methodologies for Mechanistic Elucidation Excluding Basic Compound Identification

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

The real-time analysis of chemical reactions as they occur is a powerful tool for understanding reaction kinetics and mechanisms. In-situ spectroscopic techniques are particularly well-suited for this purpose, as they allow for the continuous monitoring of reactant consumption, product formation, and the appearance and disappearance of transient intermediates without the need for sample extraction.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can provide detailed structural information about molecules in solution. By setting up a reaction directly within an NMR spectrometer, it is possible to track changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) over time. For the synthesis of 1-(4-Aminophenyl)-4-methylpiperidin-4-ol, in-situ NMR could be employed to monitor the conversion of starting materials, such as 4-nitroaniline (B120555) and 1-methyl-4-piperidone, by observing the appearance of new signals corresponding to the product and any intermediates.

In-situ Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in the vibrational modes of chemical bonds. This makes it an excellent tool for monitoring the progress of reactions involving functional group transformations. For instance, in the synthesis of this compound, the disappearance of the carbonyl (C=O) stretching vibration of a ketone precursor and the appearance of the O-H stretching vibration of the tertiary alcohol in the product could be tracked in real-time. This data provides valuable information on reaction rates and can help to optimize reaction conditions.

Chromatographic Methods for Purity Assessment and Reaction Profile Analysis

Chromatography is a cornerstone of analytical chemistry, essential for separating complex mixtures and determining the purity of compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for the analysis of non-volatile compounds like this compound.

By developing a suitable HPLC method, one can accurately quantify the amount of this compound in a sample and detect the presence of any impurities, such as unreacted starting materials, by-products, or degradation products. This is crucial for ensuring the quality and reliability of the compound for its intended research applications.

Furthermore, HPLC can be used to generate a reaction profile by analyzing samples taken at different time points throughout a chemical synthesis. This allows for the visualization of the concentration changes of reactants, intermediates, and products over time, providing a detailed picture of the reaction's progress and helping to identify the optimal time to stop the reaction for maximum yield and purity.

Below is an interactive data table showcasing a hypothetical HPLC analysis for the purity assessment of a this compound sample.

CompoundRetention Time (min)Peak Area (%)Purity/Impurity
This compound5.298.5Product
Unreacted Starting Material A2.80.8Impurity
By-product X4.10.7Impurity

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the identity of a target compound by determining its molecular weight with high accuracy. For this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which can be used to confirm its elemental composition.

In addition to molecular weight determination, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can be used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In a tandem MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. This information is not only crucial for confirming the identity of the desired product but can also be instrumental in identifying unknown by-products and impurities in a reaction mixture.

The table below presents a hypothetical fragmentation pattern for this compound that could be observed in a tandem mass spectrometry experiment.

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure
206.29[M+H]⁺ (Protonated Molecular Ion)
188.28[M+H - H₂O]⁺
120.14[C₈H₁₀N]⁺
93.06[C₆H₇N]⁺

This detailed structural information derived from fragmentation patterns is a powerful asset in confirming the successful synthesis of this compound and in understanding its chemical behavior.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety and efficiency. Future research should prioritize the development of sustainable synthetic routes to 1-(4-Aminophenyl)-4-methylpiperidin-4-ol and its derivatives. This can be approached by exploring several avenues:

Water-Catalyzed Reactions: Investigations into the use of water as a solvent and catalyst for key synthetic steps could offer a greener alternative to traditional organic solvents. ajchem-a.com Water-initiated processes can facilitate reactions through hydrogen bonding and hydrophobic effects, potentially leading to improved yields and simplified purification. ajchem-a.com

Solvent-Free Reactions: The development of solvent-free reaction conditions represents a significant step towards sustainable chemistry. ajchem-a.com Research could focus on mechanochemical methods, such as ball milling, or thermal processes that proceed in the absence of a solvent, thereby minimizing waste and reducing the environmental footprint.

Biodegradable and Reusable Catalysts: The use of heterogeneous catalysts, such as those based on biodegradable materials like eggshell powder, has shown promise in the synthesis of related heterocyclic compounds. researchgate.net Future work could explore the application of such catalysts in the synthesis of this compound, which would offer advantages in terms of cost, reusability, and environmental compatibility.

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can significantly improve process efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. ajchem-a.comnih.gov

The following table summarizes potential green chemistry approaches for the synthesis of piperidine (B6355638) derivatives, which could be adapted for this compound.

Green Chemistry ApproachPotential AdvantagesRelevant Research Findings
Water-Initiated ProcessesReduced toxicity, low cost, simplified workupWater can catalyze reactions through hydrogen bonding. ajchem-a.com
Solvent-Free ConditionsMinimized waste, reduced environmental impactReactions can be performed using thermal or mechanical energy. ajchem-a.com
Biodegradable CatalystsLow toxicity, reusability, cost-effectiveEggshell powder has been used as a heterogeneous catalyst for synthesizing pyrazolo-phthalazine derivatives. researchgate.net
Multicomponent ReactionsIncreased efficiency, reduced waste, atom economyCan be used to construct complex molecules in a single step. ajchem-a.comnih.gov

Exploration of Novel Catalytic Methods for Derivatization

The functional groups present in this compound, namely the secondary amine on the piperidine ring and the primary amine on the phenyl group, offer multiple sites for derivatization. Modern catalytic methods can be employed to selectively functionalize these positions, leading to the creation of novel molecules with potentially enhanced properties.

N-Arylation of the Piperidine Moiety: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, are powerful tools for the N-arylation of piperidines. tandfonline.com Future research could focus on applying these methods to this compound, using a variety of aryl halides to introduce diverse substituents. The use of copper or palladium catalysts, along with appropriate ligands, can facilitate these transformations. tandfonline.com

C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient strategy for modifying complex molecules. acs.orgnih.gov Palladium-catalyzed C(sp3)-H arylation could be explored to introduce aryl groups at specific positions on the piperidine ring, offering a direct route to novel derivatives without the need for pre-functionalized starting materials. acs.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient platform for a range of organic transformations, including C-H functionalization. researchgate.netmdpi.com This approach could be utilized for the derivatization of the piperidine scaffold under green and sustainable conditions.

The table below outlines various catalytic methods that could be explored for the derivatization of this compound.

Catalytic MethodTarget FunctionalizationPotential Catalysts
Buchwald-Hartwig AminationN-Arylation of the piperidinePalladium complexes with specialized ligands. tandfonline.com
Ullmann CondensationN-Arylation of the piperidineCopper catalysts. tandfonline.com
C-H ArylationDirect arylation of the piperidine ringPalladium catalysts. acs.orgnih.gov
Photoredox CatalysisC-H functionalizationIridium or organic dye-based photocatalysts. researchgate.netmdpi.com

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction steps. mdpi.comacs.orgbohrium.com The application of flow chemistry to the synthesis of this compound could lead to a more efficient and scalable production process.

Improved Safety and Control: Many chemical reactions are exothermic and can be hazardous to perform on a large scale in batch reactors. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for efficient heat dissipation, mitigating the risk of thermal runaways. mdpi.combohrium.com

Enhanced Efficiency and Scalability: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. acs.orgasynt.com Scaling up production in a flow system is achieved by simply running the system for a longer duration, rather than using larger and more expensive reactors. asynt.com

Multi-Step Synthesis: Flow chemistry enables the coupling of multiple reaction and purification steps into a single, continuous process. mdpi.com This can significantly reduce manual handling and the isolation of intermediates, leading to a more streamlined and automated synthesis.

A hypothetical continuous flow process for the synthesis of an active pharmaceutical ingredient (API) is presented in the table below, illustrating how such a system could be designed for the production of this compound.

StageProcessFlow Chemistry Advantage
1. Reaction Synthesis of the piperidine ringPrecise temperature and stoichiometry control for higher yield.
2. Derivatization N-arylation or other functionalizationIn-line addition of reagents and catalysts.
3. Work-up Liquid-liquid extractionAutomated separation of aqueous and organic phases.
4. Purification In-line chromatographyContinuous purification to obtain the final product.

Investigation as a Scaffold for Material Science Applications

The rigid piperidine ring and the functional aminophenyl group make this compound an attractive building block for the development of advanced materials with unique properties.

Monomer for Polymer Synthesis: The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. The amino group can react with various co-monomers to form polymers such as polyamides or polyimides. The piperidine moiety can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, and basicity. The use of piperidine-based scaffolds in the synthesis of polymers for applications like drug delivery has been explored, where the piperidine unit can influence the material's biocompatibility and drug-release profile. nih.govresearchgate.net

Component of Covalent Organic Frameworks (COFs): There is an indication that this compound could serve as an aggregation-induced emission (AIE) organic monomer for the construction of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. The incorporation of an AIE-active monomer like this compound could lead to the development of fluorescent COFs with applications in chemical sensing, bioimaging, and optoelectronics.

Functional Materials for Electronics and Optics: The aromatic and heterocyclic components of the molecule suggest potential for applications in organic electronics. Derivatives could be designed to have specific electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of optical materials.

The table below highlights potential material science applications for this compound.

Application AreaRationalePotential Properties
Polymer Chemistry Bifunctional monomerEnhanced thermal stability, tunable solubility, biocompatibility. nih.govresearchgate.net
Covalent Organic Frameworks (COFs) Aggregation-induced emission (AIE) monomerPorosity, fluorescence, sensing capabilities.
Organic Electronics Aromatic and heterocyclic structureCharge transport, light emission, optoelectronic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Aminophenyl)-4-methylpiperidin-4-ol, and what key reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves reductive amination between 4-nitrobenzaldehyde and 4-methylpiperidin-4-ol, followed by catalytic hydrogenation to reduce the nitro group to an amine. Sodium borohydride or lithium aluminum hydride are typical reducing agents, with yields optimized at mild temperatures (20–40°C) and inert atmospheres . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine ring structure and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and amine (-NH₂) functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For example, the hydroxyl group exhibits a broad IR stretch near 3200–3600 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the synthesis of this compound?

  • Methodological Answer : Yield optimization requires controlling temperature, solvent polarity, and catalyst loading. For example, using ethanol as a solvent improves solubility of intermediates, while palladium-on-carbon (Pd/C) under hydrogen gas enhances nitro-group reduction efficiency. Kinetic studies (e.g., varying pH or pressure) can identify rate-limiting steps .

Q. What experimental strategies resolve contradictions in reported biological activities of structural analogs?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, cell lines). A systematic approach includes:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
  • Structural comparisons : Compare para- vs. meta-substituted analogs (e.g., 4-aminophenyl vs. 3-aminophenyl derivatives) to isolate substituent effects (Table 1, ).
  • Meta-analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or binding affinities .

Q. How do structural modifications at the 4-aminophenyl group affect pharmacokinetic properties?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) increases lipophilicity and blood-brain barrier penetration, as seen in analogs like 1-(4-Chlorophenyl)-4-methylpiperidin-4-ol. Conversely, hydroxyl or methoxy groups enhance solubility but reduce membrane permeability. In vitro assays (e.g., Caco-2 cell permeability) and logP measurements validate these effects .

Q. What methodological approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) or oxidative environments (H₂O₂) to identify labile functional groups.
  • HPLC stability assays : Monitor degradation products over time at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Data Analysis and Comparative Studies

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic assays : Measure inhibition constants (Kᵢ) using varying substrate concentrations and fixed enzyme levels (e.g., tyrosine kinase or CCR5).
  • Molecular docking : Use software like AutoDock to predict binding modes to active sites, validated by mutagenesis studies (e.g., alanine scanning) .

Q. What strategies mitigate batch-to-batch variability in purity during scale-up?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to detect impurities.
  • Crystallization optimization : Adjust anti-solvent addition rates or cooling profiles to enhance crystal purity.
  • DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, solvent ratio, and stirring speed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.